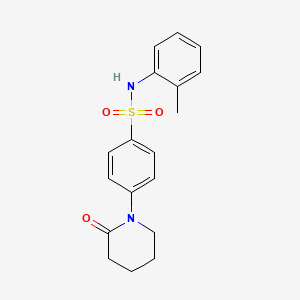![molecular formula C16H16N2O3 B5179792 3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5179792.png)
3-{[(3-methylphenoxy)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(3-methylphenoxy)acetyl]amino}benzamide is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is also known as MPABA and is a derivative of benzamide. The unique structure of MPABA has led to its use in various scientific studies, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of MPABA is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins, including histone deacetylases (HDACs) and protein kinases. These enzymes and proteins play important roles in various cellular processes, including gene expression, cell signaling, and cell division. By inhibiting these enzymes and proteins, MPABA may disrupt these processes and lead to cell death or other physiological effects.
Biochemical and Physiological Effects:
MPABA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MPABA can inhibit cell growth and induce cell death in various cancer cell lines. In vivo studies have shown that MPABA can reduce tumor growth and improve survival rates in animal models of cancer. MPABA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
MPABA has several advantages as a research tool, including its unique structure, which allows for the development of specific assays and probes. MPABA is also relatively easy to synthesize and purify, making it a cost-effective option for research laboratories. However, MPABA has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments. MPABA also has potential toxicity, which must be carefully considered when using it in experiments.
将来の方向性
There are several future directions for research on MPABA. One potential area of research is the development of new derivatives of MPABA with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the mechanism of action of MPABA and its potential targets in different cellular processes. MPABA may also have potential applications in other fields, such as materials science and nanotechnology, which should be explored in future studies.
Conclusion:
In conclusion, 3-{[(3-methylphenoxy)acetyl]amino}benzamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. Its unique structure and properties have led to its use in various studies, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on MPABA may lead to the development of new drugs and materials with potential applications in various fields.
合成法
The synthesis of MPABA involves the reaction between 3-methylphenol and phosgene to form 3-methylphenyl chloroformate, which is then reacted with 3-aminobenzamide to form MPABA. This synthesis method has been studied extensively, and various modifications have been made to improve the yield and purity of MPABA.
科学的研究の応用
MPABA has been used in various scientific studies due to its potential applications in different fields. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MPABA has also been used in the development of new materials, such as polymers and nanoparticles, for drug delivery and other applications.
特性
IUPAC Name |
3-[[2-(3-methylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-4-2-7-14(8-11)21-10-15(19)18-13-6-3-5-12(9-13)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOQVWCTAAFXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-bromo-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5179715.png)
![4-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5179718.png)
![6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5179730.png)
![{4-bromo-2-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B5179735.png)
![(3S)-3-[(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)amino]-2-azepanone](/img/structure/B5179748.png)
![5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5179755.png)
![ethyl 5-[({[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}amino)methyl]-2-furoate](/img/structure/B5179761.png)
![N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5179771.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179779.png)
![2,2'-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)imino]diethanol](/img/structure/B5179781.png)

![2-[{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5179802.png)
![ethyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5179808.png)
